

Pharmacokinetic and pharmacodynamic analysis of ARD-2585

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Compound of Interest		
Compound Name:	ARD-2585	
Cat. No.:	B10827730	Get Quote

Application Notes and Protocols: ARD-2585

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-2585 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to degrade the Androgen Receptor (AR).[1][2][3] As a bifunctional molecule, ARD-2585 links an AR antagonist to a ligand for the Cereblon E3 ubiquitin ligase.[4][5] This mechanism of action offers a promising therapeutic strategy for advanced prostate cancer, including castration-resistant prostate cancer (mCRPC), by overcoming resistance mechanisms associated with traditional AR antagonists.[1][6] Preclinical studies have demonstrated its high potency in degrading AR and inhibiting tumor growth.[1][2][3]

Pharmacokinetic and Pharmacodynamic Profile

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of **ARD-2585** from preclinical studies.

Table 1: Pharmacodynamic Profile of ARD-2585



Parameter	Cell Line	Value
DC50 (AR Degradation)	VCaP	≤0.1 nM
LNCaP	≤0.1 nM	
Dmax (Maximum AR Degradation)	VCaP	>95%
IC50 (Cell Growth Inhibition)	VCaP	1.5 nM
LNCaP	16.2 nM	

Data sourced from studies on prostate cancer cell lines.[1][2][3]

Table 2: In Vivo Pharmacokinetic Profile of ARD-2585 in

Mice

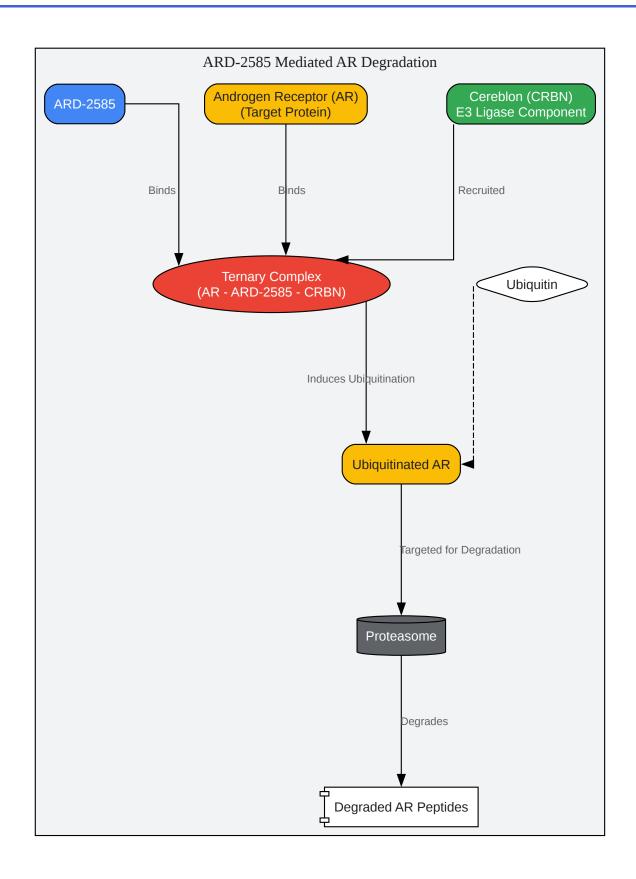
Parameter	Administration Route	Value
Oral Bioavailability	Oral	51%
Half-life (T1/2)	Intravenous (1 mg/kg)	5.8 hours
Oral (10 mg/kg)	6.8 hours	
Clearance (CI)	Intravenous (1 mg/kg)	0.4 L/h/kg
Volume of Distribution (Vss)	Intravenous (1 mg/kg)	3.0 L/kg
Cmax	Oral (10 mg/kg)	393 ng/mL
AUC0-t	Oral (10 mg/kg)	3858 h*ng/mL

Pharmacokinetic parameters were determined in mice.[1]

Mechanism of Action

ARD-2585 functions as a PROTAC to induce the degradation of the Androgen Receptor. The molecule simultaneously binds to the Androgen Receptor and the Cereblon E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of the Androgen Receptor, marking it for degradation by the proteasome.





Mechanism of action of ARD-2585 as a PROTAC.



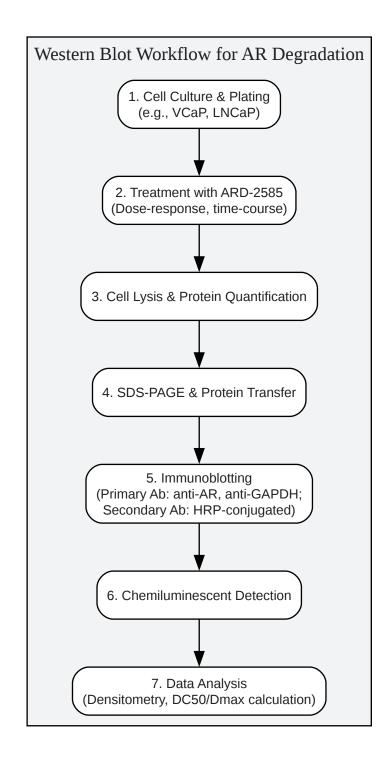
Experimental Protocols

The following are detailed protocols for key experiments to analyze the pharmacokinetic and pharmacodynamic properties of **ARD-2585**.

Protocol 1: In Vitro Androgen Receptor Degradation Assay

This protocol outlines the procedure for determining the DC50 and Dmax of **ARD-2585** in prostate cancer cell lines using Western blotting.





Experimental workflow for AR degradation assay.

Materials:

Prostate cancer cell lines (e.g., VCaP, LNCaP)



- Cell culture medium and supplements
- ARD-2585
- DMSO (vehicle)
- RIPA buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-AR, anti-GAPDH)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Cell Culture: Culture VCaP or LNCaP cells to 70-80% confluency.
- Treatment: Treat cells with increasing concentrations of ARD-2585 (e.g., 0.01 nM to 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
- Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

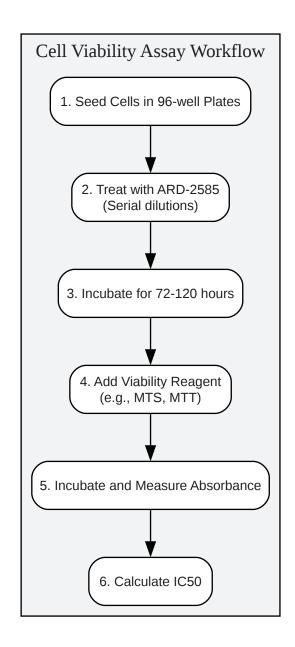


- Protein Transfer: Transfer separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- · Immunoblotting:
 - Incubate the membrane with primary anti-AR antibody overnight at 4°C.
 - Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Repeat immunoblotting for a loading control (e.g., GAPDH).
- Detection: Add chemiluminescent substrate and capture the signal using an imaging system.
- Data Analysis: Quantify band intensities using densitometry software. Normalize AR band intensity to the loading control. Calculate DC50 and Dmax values.

Protocol 2: Cell Viability Assay

This protocol describes how to determine the IC50 of **ARD-2585** using a colorimetric cell viability assay.





Workflow for determining cell viability (IC50).

Materials:

- Prostate cancer cell lines
- 96-well plates
- ARD-2585



- Cell viability reagent (e.g., MTS or MTT)
- Plate reader

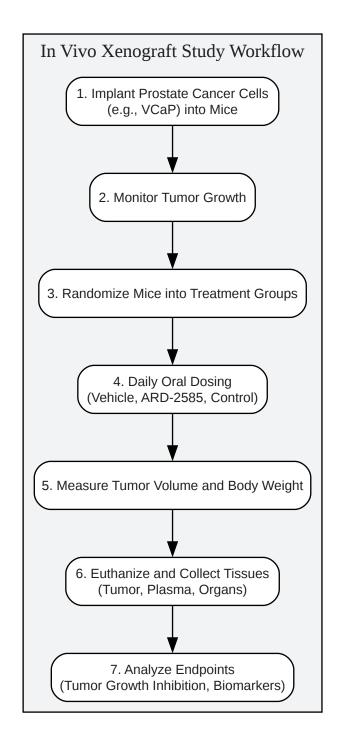
Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
- Treatment: After 24 hours, treat cells with a serial dilution of ARD-2585.
- Incubation: Incubate the plate for 72-120 hours.
- Reagent Addition: Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.
- Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
- Data Analysis: Plot the percentage of cell viability against the log concentration of ARD-2585 and determine the IC50 value.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol provides a general framework for evaluating the in vivo efficacy of **ARD-2585** in a mouse xenograft model.





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References

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